molecular formula C12H19NO2 B589364 N-(2-Hydroxyethyl) Pseudoephedrine CAS No. 54275-43-3

N-(2-Hydroxyethyl) Pseudoephedrine

Cat. No. B589364
CAS RN: 54275-43-3
M. Wt: 209.289
InChI Key: DZUDAROQGILUTD-CMPLNLGQSA-N
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Description

“N-(2-Hydroxyethyl) Pseudoephedrine” is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 . It is used in various applications, including as a reagent in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . An X-ray structural investigation of a related compound, N-(2-Hydrazono-2-hydroxyethyl)-d-pseudoephedrine, has been performed .

Safety and Hazards

Safety data sheets indicate that “N-(2-Hydroxyethyl) Pseudoephedrine” may be harmful if swallowed and can cause severe skin burns and eye damage . It may also cause an allergic skin reaction .

properties

IUPAC Name

(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDAROQGILUTD-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857721
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54275-43-3
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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